2-iodo-4-methylThiazole

Overview

Description

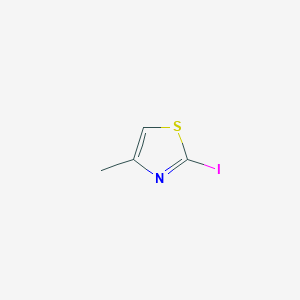

2-Iodo-4-methylThiazole: is a heterocyclic organic compound with the chemical formula C5H5NSI. It is an important building block in organic synthesis and is widely used for the preparation of pharmaceuticals and agrochemicals. The compound is characterized by the presence of an iodine atom and a methyl group attached to a thiazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-4-methylThiazole typically involves the iodination of 4-methylthiazole. One common method includes the reaction of 4-methylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency of the reaction by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methylThiazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 4-methylthiazole.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Reactions: Formation of 2-azido-4-methylthiazole, 2-thio-4-methylthiazole, or 2-alkoxy-4-methylthiazole.

Oxidation Reactions: Formation of this compound sulfoxide or sulfone.

Reduction Reactions: Formation of 4-methylthiazole.

Scientific Research Applications

Chemistry: 2-Iodo-4-methylThiazole is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of thiazole-based ligands and catalysts.

Biology: The compound is utilized in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways and inhibiting specific enzymes.

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-iodo-4-methylThiazole and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The iodine atom and the thiazole ring play crucial roles in these interactions by providing specific binding affinities and electronic properties.

Comparison with Similar Compounds

2-Aminothiazole: Known for its antimicrobial and anticancer activities.

2-Methylthiazole: Used in flavor and fragrance industries.

2-Bromo-4-methylthiazole: Similar in structure but with different reactivity due to the presence of bromine instead of iodine.

Uniqueness: 2-Iodo-4-methylThiazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties.

Biological Activity

2-Iodo-4-methylthiazole, a derivative of thiazole, has garnered attention in scientific research due to its diverse biological activities. The compound's unique structure, characterized by the presence of an iodine atom and a methyl group, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following chemical structure:

- Molecular Formula : C4H4N2S

- Molecular Weight : 174.14 g/mol

- IUPAC Name : this compound

The iodine atom enhances the compound's electrophilic character, making it a suitable candidate for nucleophilic substitution reactions. This property allows for the introduction of various functional groups, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : Research indicates that this compound interacts with glutamate receptors, suggesting a potential role in modulating neurotransmitter pathways.

- Biochemical Pathways : It may activate or inhibit pathways related to inflammation, cancer proliferation, and microbial resistance .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Anticancer Activity

A notable study investigated the antiproliferative effects of thiazole derivatives, including this compound, against melanoma and prostate cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from low nanomolar to micromolar concentrations . The mechanism was linked to the inhibition of tubulin polymerization, a critical process in cell division.

Neuropharmacological Studies

Research on the interaction of this compound with glutamate receptors revealed its potential role in modulating synaptic transmission. This interaction suggests implications for treating neurological disorders where glutamate signaling is disrupted.

Antimicrobial Properties

In antimicrobial studies, this compound demonstrated effectiveness against various pathogens, including resistant strains of bacteria and fungi. Its structural similarity to other bioactive thiazoles supports its application as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 2-iodo-4-methylthiazole, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via halogenation of 4-methylthiazole using iodine or iodine-containing reagents under controlled conditions. Key steps include:

- Halogenation : Use N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to selectively introduce iodine at the 2-position of the thiazole ring .

- Catalyst Optimization : Ionic liquids (e.g., [BMIM]BF₄) or DABCO/NaOH systems can improve reaction efficiency by reducing time and increasing yields compared to traditional solvents .

- Yield Monitoring : Monitor reaction progress via TLC and purify via column chromatography. Typical yields range from 65% to 85%, depending on solvent polarity and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : The methyl group at position 4 appears as a singlet (~δ 2.5 ppm), while the thiazole protons resonate between δ 7.0–8.5 ppm. The absence of a proton at position 2 confirms iodination .

- ¹³C-NMR : The iodine-bearing carbon (C2) shows a downfield shift (~δ 95–105 ppm) due to iodine's electronegativity .

- Mass Spectrometry : A molecular ion peak at m/z 225 (C₄H₄INS⁺) confirms the molecular formula. Fragmentation patterns (e.g., loss of I•) validate the structure .

Advanced Research Questions

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound for functionalization?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/water (3:1) at 80°C. The iodine substituent enhances reactivity due to its strong leaving-group ability .

- Substrate Scope : Electron-deficient arylboronic acids yield higher conversions (e.g., 4-nitrophenylboronic acid achieves ~90% yield). Steric hindrance at the thiazole’s 4-methyl group may require longer reaction times .

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and characterize via X-ray crystallography to confirm regioselectivity .

Q. How do contradictory biological activity results for this compound derivatives arise, and how can they be resolved?

- Methodological Answer :

- Data Contradictions : Discrepancies in antimicrobial or anticancer assays may stem from:

- Impurity Profiles : Use HPLC (≥95% purity) and validate via ¹³C-DEPT NMR to rule out side products .

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times. For example, cytotoxicity IC₅₀ values vary by >20% across cell types .

- Resolution : Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity trends .

Q. What advanced methodologies enable the incorporation of this compound into fused heterocyclic systems for drug discovery?

- Methodological Answer :

- Friedel-Crafts Acylation : React this compound with Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions to generate fused imidazo[2,1-b]thiazoles with >90% yield .

- Cyclization with Thioglycolic Acid : Form thiazolo[3,2-a]pyridines via reflux in acetic acid, confirmed by X-ray analysis .

- Applications : These fused systems exhibit enhanced bioactivity (e.g., COX-2 inhibition) compared to parent compounds .

Q. Methodological Considerations Table

Properties

IUPAC Name |

2-iodo-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INS/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQBECTXVXNCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34203-25-3 | |

| Record name | 2-iodo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.